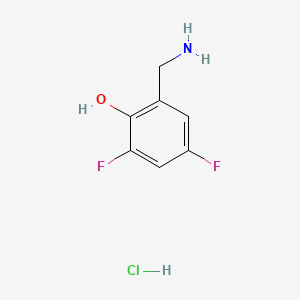
2-(Aminomethyl)-4,6-difluorophenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4,6-difluorophenolhydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of an aminomethyl group attached to a difluorophenol ring, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-difluorophenolhydrochloride typically involves the introduction of the aminomethyl group to the difluorophenol ring. One common method is through the reaction of 4,6-difluorophenol with formaldehyde and ammonium chloride under acidic conditions, followed by purification to obtain the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is formed efficiently.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,6-difluorophenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-4,6-difluorophenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-4,6-difluorophenolhydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 4,6-Difluorophenol
- 2-(Aminomethyl)-4-fluorophenol
Uniqueness
2-(Aminomethyl)-4,6-difluorophenolhydrochloride is unique due to the presence of both the aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(Aminomethyl)-4,6-difluorophenolhydrochloride is a chemical compound that has garnered attention for its potential biological activity. Understanding its effects, mechanisms, and applications in biological systems is crucial for its development in therapeutic contexts. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name : this compound
- CAS Number : Not specified in available literature
- Molecular Formula : C8H9ClF2N
- Molecular Weight : 195.61 g/mol
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's structure allows it to engage with active sites of proteins, potentially disrupting their function.
Biological Activity Overview
The compound has shown varying degrees of biological activity across different studies. Below is a summary of key findings from recent research:
Case Studies
- Antimalarial Activity : In a study focusing on antimalarial compounds, this compound exhibited significant inhibitory activity against the enzyme PfIspE, which is crucial for the survival of the malaria parasite. The observed IC50 value was approximately 199 µM, indicating moderate potency against this target .
- Cell-Based Studies : Further investigations revealed that the compound demonstrated a strong cell-based activity against the Plasmodium falciparum strain NF54, with an IC50 value of 2.1 µM. This suggests that the compound not only inhibits isolated enzymes but also affects the viability of the whole organism .
- Safety Profile : Toxicological assessments have indicated that the compound can cause skin irritation upon contact. Its acute toxicity profile suggests caution in handling and application .
Properties
Molecular Formula |
C7H8ClF2NO |
|---|---|
Molecular Weight |
195.59 g/mol |
IUPAC Name |
2-(aminomethyl)-4,6-difluorophenol;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H |
InChI Key |
UYPBXCXCAFBFOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















